![molecular formula C7H13N3O4 B156587 dl-Alanyl-dl-asparagine CAS No. 1999-41-3](/img/structure/B156587.png)
dl-Alanyl-dl-asparagine
Overview
Description
“dl-Alanyl-dl-asparagine” is a chemical compound with the molecular formula C7H13N3O4 . It is also known by other names such as alanylasparagine and 4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid .
Synthesis Analysis
Asparagine synthetase (ASNS) converts aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction . This reaction is present in most, if not all, mammalian organs, but varies widely in basal expression .
Molecular Structure Analysis
The molecular structure of “dl-Alanyl-dl-asparagine” includes a total of 26 bonds. There are 13 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
The standard enthalpies of solution (Δsol H°) and transfer (Δtr H°) of dl-Alanyl-dl-asparagine from water to the binary solvent and enthalpy coefficients of pair-wise interactions (h xy) of dl-Alanyl-dl-asparagine with amide molecules were calculated .
Physical And Chemical Properties Analysis
The molecular weight of “dl-Alanyl-dl-asparagine” is 203.20 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 5 .
Scientific Research Applications
Thermodynamic Studies and Solution Chemistry
Researchers investigate the thermodynamics of dl-Alanyl-dl-asparagine dissolution in various solvents. Enthalpies of dissolution provide insights into molecular interactions and solvation behavior. These studies contribute to our understanding of solution chemistry and can impact pharmaceutical formulation design .
Mechanism of Action
Target of Action
dl-Alanyl-dl-asparagine is a dipeptide composed of alanine and asparagine. For instance, it is involved in the metabolism of toxic ammonia in the body through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction .
Mode of Action
It does so through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
dl-Alanyl-dl-asparagine likely participates in biochemical pathways through its constituent amino acids, alanine and asparagine. Asparagine, for instance, is derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps . While the pathways are short, the importance and complexity of the functions of these amino acids befit their proximity to central metabolism .
Result of Action
Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue .
Action Environment
It’s known that the dissolution of dl-alanyl-dl-asparagine in various solvents has been studied, suggesting that the compound’s action may be influenced by its surrounding environment .
Safety and Hazards
When handling “dl-Alanyl-dl-asparagine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUAQNUWXLYFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941962 | |
Record name | N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31796-57-3, 1999-41-3, 20051-99-4 | |
Record name | NSC186899 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1999-41-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89657 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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